2-[4-Cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol
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Overview
Description
2-[4-Cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a cyclobutyl group and a phenylpropyl group, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction.
Addition of the Ethanol Moiety: The final step involves the reaction of the piperazine derivative with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperazine ring or the phenylpropyl group.
Substitution: Various substitution reactions can occur on the piperazine ring or the aromatic ring of the phenylpropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Modified piperazine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-[4-Cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antipsychotic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[4-Cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Cyclohexyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol
- 2-[4-Cyclopentyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol
- 2-[4-Cyclobutyl-1-(3-phenylethyl)piperazin-2-yl]ethanol
Uniqueness
2-[4-Cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
2-[4-cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-15-11-19-16-21(18-9-4-10-18)14-13-20(19)12-5-8-17-6-2-1-3-7-17/h1-3,6-7,18-19,22H,4-5,8-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUQFTQTVAKFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(C(C2)CCO)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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